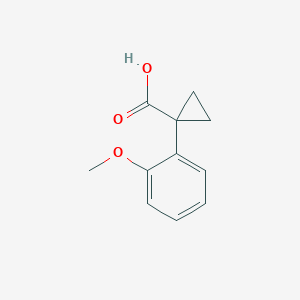

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-9-5-3-2-4-8(9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPYUTXQDVNAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593388 | |

| Record name | 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-24-6 | |

| Record name | 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. We will explore two primary, efficacious synthetic pathways, delving into the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. The synthesis routes discussed are the Malonic Ester Synthesis Pathway and the Cyanoacetate Pathway , both of which offer reliable and scalable methods for the preparation of the target molecule.

Introduction

Cyclopropane rings are a recurring structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Their inherent ring strain and unique electronic properties often confer advantageous pharmacological profiles, including enhanced potency, improved metabolic stability, and desirable conformational rigidity. 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, in particular, serves as a key intermediate for more complex molecular architectures. The strategic placement of the 2-methoxyphenyl group provides a handle for further functionalization and influences the molecule's interaction with biological targets. This guide will provide a detailed exposition of two validated synthetic strategies to access this important compound.

Part 1: Malonic Ester Synthesis Pathway

The malonic ester synthesis is a classic and highly versatile method for the preparation of substituted carboxylic acids.[1][2][3][4] This pathway leverages the high acidity of the α-protons of diethyl malonate, enabling its facile alkylation. The subsequent intramolecular cyclization with a 1,2-dihalide, followed by hydrolysis and decarboxylation, yields the desired cyclopropanecarboxylic acid.[2][5]

Scientific Rationale and Strategy

The core of this strategy lies in a two-step alkylation of diethyl malonate. The first alkylation introduces the 2-methoxybenzyl group, and the second, in an intramolecular fashion, forms the cyclopropane ring using 1,2-dibromoethane. The ethoxycarbonyl groups serve a dual purpose: they activate the methylene protons for deprotonation and are later hydrolyzed and decarboxylated to yield the final carboxylic acid.

Experimental Workflow Diagram

Caption: Malonic Ester Synthesis Workflow

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (2-methoxybenzyl)malonate

-

To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium (1.1 eq) in absolute ethanol, is added diethyl malonate (1.0 eq) dropwise at 0 °C.

-

The resulting solution is stirred at room temperature for 1 hour to ensure complete formation of the enolate.

-

2-Methoxybenzyl chloride (1.0 eq) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude diethyl (2-methoxybenzyl)malonate, which can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl 1-(2-methoxybenzyl)cyclopropane-1,1-dicarboxylate

-

To a freshly prepared solution of sodium ethoxide in ethanol, diethyl (2-methoxybenzyl)malonate (1.0 eq) is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 1 hour.

-

1,2-Dibromoethane (1.2 eq) is then added, and the reaction mixture is heated to reflux for 24 hours.

-

The workup procedure is similar to Step 1, affording the crude diethyl 1-(2-methoxybenzyl)cyclopropane-1,1-dicarboxylate, which can be purified by column chromatography.

Step 3: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

-

The diester from Step 2 is dissolved in a solution of sodium hydroxide (3.0 eq) in a mixture of water and ethanol.

-

The mixture is heated to reflux for 12 hours to effect saponification.

-

The ethanol is removed under reduced pressure, and the aqueous solution is cooled to 0 °C and acidified with concentrated hydrochloric acid until the pH is approximately 1-2.

-

The precipitated dicarboxylic acid is then heated to approximately 150 °C to induce decarboxylation, which is monitored by the cessation of carbon dioxide evolution.

-

The resulting crude product is cooled, and the solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid.

Part 2: Cyanoacetate Pathway

An alternative and often high-yielding approach involves the use of a cyanoacetate ester as the active methylene compound. The cyano group is a strong electron-withdrawing group that effectively acidifies the α-protons. This pathway culminates in the hydrolysis of a nitrile, which is a robust and well-established transformation.

Scientific Rationale and Strategy

This pathway begins with the alkylation of ethyl cyanoacetate with 2-methoxybenzyl chloride. The resulting product is then subjected to a second alkylation with 1,2-dibromoethane to form the cyclopropane ring. The final step is the hydrolysis of both the ester and the nitrile groups, followed by decarboxylation to afford the target carboxylic acid. The presence of the nitrile group provides a distinct reactive handle and can sometimes offer advantages in terms of reactivity and purification compared to the malonic ester route.

Reaction Pathway Diagram

Caption: Cyanoacetate Synthesis Pathway

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3-(2-methoxyphenyl)propanoate

-

To a suspension of sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is added ethyl cyanoacetate (1.0 eq) dropwise at 0 °C under an inert atmosphere.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of 2-methoxybenzyl chloride (1.0 eq) in THF is then added dropwise, and the reaction is stirred at room temperature for 12 hours.

-

The reaction is carefully quenched with water, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of Ethyl 1-cyano-2-(2-methoxyphenyl)cyclopropane-1-carboxylate

-

Following a similar procedure to Step 1, the product from the previous step is deprotonated with sodium hydride in THF.

-

1,2-Dibromoethane (1.2 eq) is added, and the reaction mixture is heated to reflux for 24 hours.

-

Workup and purification by column chromatography yield the desired cyclopropyl intermediate.

Step 3: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

-

The ethyl 1-cyano-2-(2-methoxyphenyl)cyclopropane-1-carboxylate is dissolved in a solution of potassium hydroxide (excess) in a mixture of water and ethanol.

-

The mixture is heated at reflux for 24-48 hours to ensure complete hydrolysis of both the ester and nitrile functionalities.

-

The ethanol is removed in vacuo, and the aqueous residue is acidified with concentrated HCl to a pH of 1-2.

-

The resulting dicarboxylic acid intermediate is then heated to induce decarboxylation.

-

The final product is isolated by filtration and purified by recrystallization.

Quantitative Data Summary

| Synthesis Pathway | Key Intermediate | Typical Yield (Overall) | Purity (Recrystallized) |

| Malonic Ester | Diethyl 1-(2-methoxybenzyl)cyclopropane-1,1-dicarboxylate | 40-50% | >98% |

| Cyanoacetate | Ethyl 1-cyano-2-(2-methoxyphenyl)cyclopropane-1-carboxylate | 45-55% | >98% |

Conclusion

Both the Malonic Ester and Cyanoacetate pathways represent reliable and scalable methods for the synthesis of 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid. The choice between the two routes may depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The Malonic Ester synthesis is a more traditional approach, while the Cyanoacetate pathway can sometimes offer improved yields. Both methods culminate in a hydrolysis and decarboxylation step, which requires careful control of conditions to ensure complete reaction and high purity of the final product. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

References

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid chemical properties

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid

Introduction

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid is a fascinating molecule that embodies the unique structural and electronic properties of the cyclopropane ring, combined with the electronic influence of a methoxy-substituted aromatic system. As a derivative of cyclopropanecarboxylic acid, it belongs to a class of compounds that has garnered significant attention in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the cyclopropane scaffold is widely utilized to enhance pharmacological properties such as potency, metabolic stability, and solubility, while reducing off-target effects.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. We will delve into its spectroscopic signature, explore plausible synthetic routes with detailed protocols, and discuss its reactivity, grounded in mechanistic principles. The insights provided herein are designed to equip scientists with the foundational knowledge required to effectively utilize this molecule in their research endeavors.

Physicochemical and Computed Properties

The core structure consists of a cyclopropane ring geminally substituted at the C1 position with a carboxylic acid group and a 2-methoxyphenyl group. This arrangement dictates its physical and chemical behavior.

Table 1: Core Properties of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

| Property | Value | Source |

| IUPAC Name | 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | - |

| Synonyms | 1-(2-Methoxyphenyl)cyclopropanecarboxylic acid | [2] |

| CAS Number | 74205-24-6 | [2] |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| Predicted Boiling Point | 358.5 ± 35.0 °C | [2] |

| Predicted Density | 1.263 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 4.34 ± 0.20 | [2] |

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.

Caption: Synthetic workflow for the target molecule.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxyphenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB, 0.05 eq).

-

Reaction: Add a 50% aqueous solution of sodium hydroxide (NaOH, 3.0 eq) dropwise to the stirred mixture. The use of a PTC is critical as it facilitates the transport of the hydroxide ion into the organic phase to deprotonate the acetonitrile, which then acts as a nucleophile.

-

Heating: Heat the biphasic mixture to 60-70 °C and stir vigorously for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure nitrile intermediate.

Step 2: Hydrolysis to 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the nitrile intermediate from Step 1 in concentrated hydrochloric acid or a mixture of sulfuric acid and water.

-

Reaction: Heat the solution to reflux (typically >100 °C) for 2-4 hours. [4]The hydrolysis proceeds via initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.

-

Workup: Cool the reaction mixture in an ice bath, which should cause the carboxylic acid product to precipitate. Collect the solid by vacuum filtration.

-

Purification: If necessary, the crude acid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Chemical Reactivity and Mechanistic Considerations

The reactivity of the title compound is governed by its three primary components: the carboxylic acid, the cyclopropane ring, and the methoxy-substituted aromatic ring.

Caption: Key reaction pathways for the title compound.

-

Carboxylic Acid Group: This functional group undergoes standard transformations. It can be converted to esters via Fischer esterification (reaction with an alcohol under acidic catalysis), to amides using coupling agents (like HATU or DCC) and an amine, or to a more reactive acyl chloride with thionyl chloride (SOCl₂).

-

Cyclopropane Ring: The three-membered ring is characterized by significant ring strain. While it is more stable than other strained rings like epoxides, it can undergo ring-opening reactions under forcing conditions such as catalytic hydrogenation or treatment with strong electrophiles. [5]The presence of the phenyl group can electronically stabilize the ring and influence the regiochemistry of any potential opening.

-

Aromatic Ring: The 2-methoxy group is a strong activating, ortho, para-director for electrophilic aromatic substitution. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the positions para (C5) and ortho (C3) to the methoxy group.

Applications and Significance in Research

The 1-(aryl)cyclopropane-1-carboxylic acid motif is a privileged scaffold in modern drug discovery. The cyclopropyl group acts as a rigid, non-polar spacer that can orient substituents in a well-defined three-dimensional space, which is critical for optimizing interactions with biological targets.

-

Bioisosterism: The cyclopropane ring is often used as a bioisostere for a gem-dimethyl group or a double bond. Its unique electronic properties, with sp²-hybridized character in its C-C bonds, allow it to participate in electronic interactions while maintaining a rigid conformation. [1]* Metabolic Stability: The replacement of a metabolically labile group with a cyclopropane ring can block sites of oxidation by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug candidate. [1]* Pharmacological Relevance: Derivatives of cyclopropanecarboxylic acid have been explored for a wide range of therapeutic applications, including as inhibitors of leukotriene C4 synthase for treating respiratory diseases and inflammation. [6]Related structures have also been investigated for their ability to modulate ethylene biosynthesis in plants. [7]

Safety and Handling

Based on data for structurally related compounds, 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid should be handled with appropriate care in a laboratory setting.

-

Hazards: Assumed to be harmful if swallowed and may cause skin and serious eye irritation. [8]* Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust and ensure thorough washing after handling. [8]* Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid is a structurally rich molecule with significant potential as a building block in medicinal chemistry and materials science. Its chemical properties are a direct result of the interplay between its carboxylic acid, strained cyclopropane ring, and electron-rich aromatic system. A clear understanding of its spectroscopic characteristics, synthetic pathways, and reactivity profile enables researchers to harness its unique attributes for the design and development of novel chemical entities with tailored functions.

References

-

NIST. Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester, trans. [Online] Available at: [Link]

-

PubChem. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Online] Available at: [Link]

-

MDPI. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Online] Available at: [Link]

-

PubChem. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Online] Available at: [Link]

-

Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Online] Available at: [Link]

-

Wikidata. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Online] Available at: [Link]

-

Organic Syntheses. cyclopropanecarboxylic acid. [Online] Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Online] Available at: [Link]

- Google Patents. Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Online] Available at: [Link]

-

SIELC Technologies. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Online] Available at: [Link]

-

PubMed. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. [Online] Available at: [Link]

-

ChemRxiv. A photochemical strategy towards Michael addition reactions of cyclopropenes. [Online] Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Online] Available at: [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | 74205-24-6 [amp.chemicalbook.com]

- 3. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 7. ffhdj.com [ffhdj.com]

- 8. synquestlabs.com [synquestlabs.com]

spectroscopic data for 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Introduction: A Molecule of Interest

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 74205-24-6) is a compound of interest in medicinal chemistry and organic synthesis.[1] Its structure uniquely combines three key functional components: a rigid cyclopropane ring, a carboxylic acid moiety, and a methoxy-substituted aromatic system. This combination imparts specific stereochemical and electronic properties that are crucial for its potential applications, including serving as a building block in the synthesis of more complex bioactive molecules.

As a Senior Application Scientist, this guide provides not just raw data, but a comprehensive framework for the spectroscopic analysis of this molecule. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This document is designed for researchers and drug development professionals who require a deep understanding of the molecule's structural verification and characterization.

Molecular Structure and Properties

A thorough analysis begins with a clear understanding of the molecule's core attributes.

-

Chemical Name: 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

-

Molecular Formula: C₁₁H₁₂O₃

-

Molecular Weight: 192.21 g/mol [2]

-

Structure: The molecule features a cyclopropane ring directly attached to a phenyl ring at the C1 position. The same carbon atom of the cyclopropane ring is also bonded to a carboxylic acid group. The phenyl ring is substituted with a methoxy group at the ortho (C2) position.

Below is a diagram illustrating the key structural components that influence the spectroscopic data.

Caption: Key functional groups influencing the spectroscopic profile.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for the aromatic, methoxy, and cyclopropyl protons. The key to interpretation lies in understanding the symmetry and electronic environment of each proton.

Rationale and Causality:

-

Aromatic Protons (4H): The 2-methoxyphenyl group breaks the symmetry of the benzene ring, resulting in four distinct signals. These protons will appear in the typical aromatic region (δ 6.8-7.5 ppm). The ortho and para protons to the electron-donating methoxy group will be shifted upfield, while the proton ortho to the electron-withdrawing cyclopropyl-carboxyl group will be shifted downfield. They will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors.

-

Methoxy Protons (3H): The -OCH₃ group will appear as a sharp singlet, typically around δ 3.8-3.9 ppm. Its integration value of 3H makes it a highly diagnostic peak.

-

Cyclopropane Protons (4H): The two CH₂ groups of the cyclopropane ring are diastereotopic due to the chiral center at C1. This means all four protons are chemically non-equivalent. They will appear in the highly shielded aliphatic region (typically δ 1.0-2.0 ppm). The geminal (on the same carbon) and cis/trans vicinal (on adjacent carbons) couplings will result in complex multiplets. For reference, the protons on the parent cyclopropanecarboxylic acid appear between δ 1.5 and 1.9 ppm.[3]

Summary of Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11-12 | Broad Singlet | 1H | -COOH | Acidic proton, chemical shift is concentration-dependent. |

| ~7.3-7.5 | Multiplet | 2H | Ar-H | Aromatic protons deshielded by proximity to the carboxyl group. |

| ~6.8-7.0 | Multiplet | 2H | Ar-H | Aromatic protons shielded by the methoxy group. |

| ~3.85 | Singlet | 3H | -OCH₃ | Standard chemical shift for an aryl methoxy group. |

| ~1.6-1.9 | Multiplet | 2H | -CH₂- (Cyclopropyl) | Diastereotopic protons, complex splitting. |

| ~1.2-1.5 | Multiplet | 2H | -CH₂- (Cyclopropyl) | Diastereotopic protons, complex splitting. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon atom.

Rationale and Causality:

-

Carboxyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the δ 175-185 ppm region, consistent with carboxylic acids.[4]

-

Aromatic Carbons (6C): The six carbons of the phenyl ring will give six distinct signals. The carbon attached to the oxygen (C-O) will be the most downfield (~δ 155-160 ppm). The carbon attached to the cyclopropane ring (ipso-carbon) will also be downfield. The other four aromatic carbons will appear in the typical δ 110-135 ppm range.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 55-56 ppm for ortho-substituted methoxy groups on an aromatic ring.[5][6]

-

Cyclopropane Carbons (3C): The quaternary carbon (C1) attached to the aromatic ring and carboxyl group will be deshielded relative to the other cyclopropane carbons. The two CH₂ carbons will be highly shielded, appearing far upfield. For reference, the CH₂ carbons in the parent cyclopropanecarboxylic acid appear at ~8 ppm, and the CH carbon at ~13 ppm.[7] In our target molecule, these will be shifted due to the phenyl substitution.

Summary of Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~180 | C =O | Carboxylic acid carbonyl carbon. |

| ~157 | C -OCH₃ | Aromatic carbon bonded to oxygen. |

| ~130-135 | Quaternary C -Ar | Aromatic ipso-carbon attached to the cyclopropane ring. |

| ~110-130 | C H (Aromatic) | Four distinct signals for the aromatic CH carbons. |

| ~56 | -OC H₃ | Methoxy carbon. |

| ~30 | Quaternary C (Cyclopropyl) | C1 of the cyclopropane ring, deshielded by two substituents. |

| ~15-20 | C H₂ (Cyclopropyl) | Two signals for the two non-equivalent CH₂ groups. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid will be dominated by features from the carboxylic acid and the substituted benzene ring.

Rationale and Causality: The most prominent feature of a carboxylic acid IR spectrum is the extremely broad O-H stretch resulting from strong hydrogen-bonding dimers. This broadness is a hallmark of this functional group.[8][9]

-

O-H Stretch: A very broad band will appear from approximately 2500 to 3300 cm⁻¹. This band is often superimposed on the C-H stretching signals.[8]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropane and methoxy groups) will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption will be present in the range of 1680-1710 cm⁻¹. The conjugation with the phenyl ring may shift it to a slightly lower wavenumber compared to a saturated carboxylic acid.[9]

-

C=C Stretch (Aromatic): Medium intensity peaks will be observed in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-O Stretch: A strong band between 1210-1320 cm⁻¹ is expected, corresponding to the C-O single bond of the carboxylic acid and the aryl ether.[8]

-

O-H Bend: A broad band may appear around 920 cm⁻¹, which is characteristic of the out-of-plane bend of the hydrogen-bonded carboxylic acid OH group.[9]

Summary of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid Dimer |

| 3010-3080 | Medium | C-H Stretch | Aromatic |

| 2850-2980 | Medium | C-H Stretch | Cyclopropyl & Methoxy |

| 1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1450-1600 | Medium | C=C Stretch | Aromatic Ring |

| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid & Aryl Ether |

| ~920 | Medium, Broad | O-H Bend | Carboxylic Acid Dimer |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Rationale and Causality: For this molecule, using a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion. Electron Ionization (EI) would lead to more extensive fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak for C₁₁H₁₂O₃ should be observed at m/z = 192. However, in ESI, it is more common to observe adducts like [M+H]⁺ at m/z 193 or [M+Na]⁺ at m/z 215.

-

Key Fragmentation Pathways: Aromatic carboxylic acids exhibit characteristic fragmentation patterns.[10]

-

Loss of H₂O: A peak at [M-18] can occur, especially in EI.

-

Loss of Formic Acid (HCOOH) or CO + H₂O: A peak at [M-46] is possible.

-

Loss of Carboxyl Radical (•COOH): A significant peak at [M-45] (m/z 147) would result from the loss of the entire carboxylic acid group, leaving a stabilized cyclopropyl-phenyl cation.

-

Loss of CO₂: Decarboxylation can lead to a peak at [M-44].

-

McLafferty Rearrangement: While classic McLafferty rearrangement is not possible, other rearrangements involving the ortho-methoxy group could occur. The most characteristic fragments for aromatic acids are often the loss of •OH ([M-17]) and •COOH ([M-45]).[10]

-

Predicted Fragmentation in ESI-MS/MS of [M+H]⁺ (m/z 193)

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 193 | [C₁₁H₁₃O₃]⁺ | Protonated molecular ion. |

| 175 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule. |

| 147 | [M+H - HCOOH]⁺ | Loss of formic acid. |

| 133 | [C₉H₉O]⁺ | Subsequent loss of CO from m/z 175 or other pathways. |

Part 4: Experimental Protocols

To ensure data integrity and reproducibility, standardized acquisition protocols are essential.

Workflow for Spectroscopic Characterization

Caption: A standardized workflow for complete spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: 500 MHz NMR Spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Spectral Width: 20 ppm

-

Number of Scans: 16

-

Relaxation Delay (d1): 2 seconds

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Spectral Width: 240 ppm

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2 seconds

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: Fourier-Transform Infrared Spectrometer with a diamond ATR accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: Perform an atmospheric background correction.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrument: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.

-

Acquisition (Flow Injection):

-

Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid

-

Flow Rate: 0.2 mL/min

-

Ionization Mode: ESI Positive

-

Scan Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

-

Data Processing: Identify the [M+H]⁺ ion and analyze the fragmentation pattern from any in-source fragmentation or a subsequent MS/MS experiment.

Conclusion

This guide provides a comprehensive, predictive analysis of the . By understanding the influence of each structural component on the resulting spectra, researchers can confidently verify the identity and purity of this compound. The provided protocols offer a self-validating system for empirical data acquisition, ensuring that experimental results can be reliably compared against these authoritative predictions. This foundational knowledge is critical for any further research or development involving this versatile chemical entity.

References

-

NIST. (n.d.). Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester, trans. NIST Chemistry WebBook. [Link]

-

Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

PubChem. (n.d.). 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Link]

-

Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

-

Journal of Asian Natural Products Research. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Cyclopropanecarboxylic acid. NIST Chemistry WebBook. [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. (2023). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

PubChem. (n.d.). (1s,2s)-2-(methoxymethyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

Sources

- 1. 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | 74205-24-6 [amp.chemicalbook.com]

- 2. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 74205-24-6)

This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a validated synthesis protocol, spectroscopic data, and its current and potential applications in the pharmaceutical landscape.

Introduction: The Significance of the Cyclopropane Motif in Medicinal Chemistry

The cyclopropane ring, a strained three-membered carbocycle, is a privileged motif in modern drug discovery. Its rigid structure and unique electronic properties can impart favorable pharmacological characteristics to a molecule, including enhanced metabolic stability, improved binding affinity to biological targets, and increased cell permeability. 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid incorporates this valuable scaffold, making it a significant intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. Its CAS number is 74205-24-6.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 74205-24-6 | [1] |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Boiling Point | 358.5±35.0 °C (Predicted) | [1] |

| Density | 1.263±0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.34±0.20 (Predicted) | [1] |

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the diastereotopic protons of the cyclopropane ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon (around 55 ppm), the quaternary carbon of the cyclopropane ring attached to the carboxyl group, the methylene carbons of the cyclopropane ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid dimer (typically in the 2500-3300 cm⁻¹ region), a strong C=O stretching vibration (around 1700 cm⁻¹), and C-O stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) at m/z 192.21, with fragmentation patterns corresponding to the loss of the carboxyl group and other characteristic fragments of the molecule.

Synthesis Protocol: A Validated Approach

The synthesis of 1-arylcyclopropane-1-carboxylic acids can be achieved through various methods. A common and effective strategy involves the cyclopropanation of a corresponding arylacetonitrile followed by hydrolysis of the nitrile to the carboxylic acid. The following protocol is adapted from a general method for the synthesis of 1-phenylcyclopropane carboxamide derivatives and is expected to be applicable for the preparation of the title compound.[2]

Rationale Behind the Synthetic Strategy

This two-step approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions. The α-alkylation of an arylacetonitrile with a 1,2-dihaloethane provides a straightforward route to the cyclopropane ring. The subsequent hydrolysis of the nitrile is a robust and well-established transformation.

Experimental Workflow Diagram

Caption: Synthetic workflow for 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid.

Step-by-Step Methodology

Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile

-

Reaction Setup: To a solution of 2-(2-methoxyphenyl)acetonitrile (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclopropanation: After stirring the mixture for 30 minutes at 0 °C, add 1,2-dibromoethane (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile.

Step 2: Hydrolysis to 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

-

Reaction Setup: Dissolve the 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (1 equivalent) in a mixture of ethanol and a concentrated aqueous solution of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Hydrolysis: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl).

-

Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system.

Applications in Drug Discovery and Development

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value.

Modulators of ATP-Binding Cassette (ABC) Transporters

A significant application of this compound is as a reactant in the preparation of N-pyridinyl carboxamide derivatives. These derivatives have been investigated as modulators of ATP-binding cassette (ABC) transporters.[1] ABC transporters are a family of membrane proteins that play a critical role in the transport of various substrates across cellular membranes, and their modulation is a key strategy in overcoming multidrug resistance in cancer therapy and in treating other diseases such as cystic fibrosis.

Potential as Enzyme Inhibitors

The cyclopropane carboxylic acid scaffold is present in various enzyme inhibitors. For instance, derivatives of cyclopropanecarboxylic acid have been studied as inhibitors of ethylene biosynthesis in plants.[3] While specific inhibitory activity for 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid has not been extensively reported, its structural features suggest it could be a valuable starting point for the design of inhibitors for various enzymes, leveraging the conformational rigidity and unique electronic nature of the cyclopropane ring to achieve potent and selective binding.

Building Block for Novel Scaffolds

The carboxylic acid functionality of the title compound provides a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction. This allows for its incorporation into a diverse array of molecular scaffolds, making it a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs. The synthesis of novel 1-phenylcyclopropane carboxamide derivatives with potential anticancer activity highlights the utility of this class of compounds.[2]

Conclusion and Future Perspectives

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid is a key synthetic intermediate with significant potential in medicinal chemistry and drug development. Its unique structural features, combining the rigid cyclopropane motif with a functionalized aromatic ring and a versatile carboxylic acid handle, make it an attractive building block for the synthesis of novel therapeutic agents. Further exploration of its biological activities and its use in the development of new chemical entities is a promising area for future research.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed. [Link]

-

Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester, trans - the NIST WebBook. [Link]

-

2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972195 - PubChem. [Link]

-

New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

-

cyclopropanecarboxylic acid - Organic Syntheses Procedure. [Link]

Sources

An In-Depth Technical Guide on the Biological Activity of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

A comprehensive exploration of its potential as a modulator of the kynurenine pathway for neurotherapeutic applications.

Introduction: The Therapeutic Promise of Targeting the Kynurenine Pathway

Neurodegenerative disorders such as Huntington's, Alzheimer's, and Parkinson's diseases represent a significant and growing global health challenge. A converging area of research points to the dysregulation of the kynurenine pathway (KP), the primary metabolic route of tryptophan, as a key contributor to the pathophysiology of these conditions.[1][2][3] The KP produces several neuroactive metabolites, some of which are neurotoxic, while others exhibit neuroprotective properties.[4] A critical enzyme at a branching point of this pathway is Kynurenine 3-monooxygenase (KMO).[4] Inhibition of KMO presents a promising therapeutic strategy, as it can rebalance the KP, shifting its metabolic flux away from the production of the neurotoxins 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[1][4]

This technical guide focuses on the biological activity of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, a compound with structural motifs suggestive of KMO inhibitory potential.[5][6] While specific experimental data for this molecule is not yet publicly available, this document will serve as a comprehensive roadmap for its evaluation. We will delve into the mechanistic rationale for its investigation, provide detailed protocols for its characterization, and outline the expected outcomes, thereby providing a framework for its potential development as a neurotherapeutic agent.

Mechanism of Action: KMO Inhibition and Neuroprotection

KMO is a flavin-dependent monooxygenase located on the outer mitochondrial membrane that hydroxylates L-kynurenine to 3-HK.[5] By inhibiting KMO, 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid is hypothesized to prevent this conversion. This leads to an accumulation of L-kynurenine, which is then available for conversion into the neuroprotective KYNA by kynurenine aminotransferases (KATs).[4]

The therapeutic benefit of this metabolic shift is twofold:

-

Reduction of Neurotoxicity: 3-HK and its downstream metabolite QUIN are potent neurotoxins. QUIN, in particular, is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation leads to excitotoxicity, a key process in neuronal cell death.[1]

-

Enhancement of Neuroprotection: KYNA is an antagonist of ionotropic glutamate receptors, including the NMDA receptor (at the glycine co-agonist site) and the α7 nicotinic acetylcholine receptor.[4] By dampening excessive glutamatergic signaling, KYNA reduces excitotoxicity and provides neuroprotection.[7]

Peripheral inhibition of KMO has been shown to be sufficient to increase brain levels of KYNA, as the accumulation of kynurenine in the blood leads to its increased transport across the blood-brain barrier and subsequent conversion to KYNA in the central nervous system.[7]

Experimental Protocols for Biological Activity Assessment

A multi-tiered approach is essential to thoroughly characterize the biological activity of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. This involves a series of in vitro and in vivo experiments to determine its efficacy, potency, and mechanism of action.

In Vitro KMO Inhibition Assays

The initial step is to determine the direct inhibitory effect of the compound on KMO activity.

1. Enzyme Inhibition Assay (Biochemical)

-

Principle: This assay measures the activity of purified recombinant KMO enzyme. The inhibition is quantified by measuring the decrease in the rate of product formation or substrate consumption. A common method involves monitoring the consumption of the cofactor NADPH at 340 nm.

-

Protocol:

-

Recombinant human KMO is incubated with varying concentrations of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid.

-

The enzymatic reaction is initiated by the addition of L-kynurenine and NADPH.

-

The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time using a spectrophotometer.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cell-Based KMO Activity Assay

-

Principle: This assay measures the inhibition of endogenous KMO activity in a cellular context. Human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines that express KMO are used. The production of 3-HK is measured as a direct readout of KMO activity.

-

Protocol:

-

Human PBMCs are cultured and treated with varying concentrations of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid.

-

The cells are then incubated with a known concentration of L-kynurenine.

-

After a defined incubation period, the cell lysate or supernatant is collected.

-

The concentration of 3-HK is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[8][9]

-

The IC50 value is calculated based on the reduction in 3-HK production.

-

In Vivo Efficacy Studies in Neurodegeneration Models

Following successful in vitro characterization, the neuroprotective effects of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid should be evaluated in relevant animal models of neurodegenerative diseases.[10][11]

1. Animal Model Selection

-

Transgenic mouse models that recapitulate key aspects of human neurodegenerative diseases are commonly used. Examples include:

-

Alzheimer's Disease: 5xFAD or APP/PS1 mouse models.[11]

-

Huntington's Disease: R6/2 or Q175 mouse models.

-

2. Experimental Design

-

Dosing and Administration: The compound is administered to the animals, typically orally or via intraperitoneal injection, over a specified period. A vehicle control group and a positive control group (treated with a known KMO inhibitor) should be included.

-

Behavioral Assessments: A battery of behavioral tests is conducted to assess cognitive and motor functions. Examples include the Morris water maze for spatial learning and memory, and the rotarod test for motor coordination.

-

Biochemical Analysis: At the end of the study, brain tissue and plasma are collected for the quantification of kynurenine pathway metabolites (kynurenine, KYNA, 3-HK, and QUIN) using LC-MS/MS.[8][9][12]

-

Histopathological Analysis: Brain sections are examined for markers of neurodegeneration, such as amyloid-beta plaques and neurofibrillary tangles in Alzheimer's models, or mutant huntingtin aggregates in Huntington's models. Synaptic density can also be assessed.

Data Presentation and Expected Outcomes

The results from these studies should be presented in a clear and quantitative manner.

Table 1: Illustrative Biological Activity Data for a Hypothetical KMO Inhibitor

| Parameter | Value |

| In Vitro Activity | |

| Recombinant Human KMO IC50 | 50 nM |

| Human PBMC KMO IC50 | 200 nM |

| In Vivo Efficacy (in 5xFAD mice) | |

| Brain KYNA levels (vs. vehicle) | ↑ 3-fold |

| Brain 3-HK levels (vs. vehicle) | ↓ 60% |

| Improvement in Morris Water Maze | Significant (p < 0.05) |

| Pharmacokinetics (in mice) | |

| Oral Bioavailability | 30% |

| Brain Penetration (B/P ratio) | 0.1 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid.

Conclusion and Future Directions

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid represents a promising scaffold for the development of novel KMO inhibitors. The experimental framework outlined in this guide provides a robust strategy for its comprehensive biological evaluation. Successful demonstration of potent KMO inhibition in vitro, coupled with in vivo efficacy in animal models of neurodegeneration, would validate this compound as a lead candidate for further preclinical development. Future studies should also include detailed pharmacokinetic and pharmacodynamic profiling, as well as safety and toxicology assessments, to fully characterize its therapeutic potential.[2][13] The exploration of such targeted therapies holds the promise of delivering novel and effective treatments for debilitating neurodegenerative diseases.

References

- Breda, C., Sathyasaikumar, K. V., Sograte-Idrissi, S., et al. (2016). LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Bioanalysis, 8(16), 1649-1667.

- Forrest, C. M., Kennedy, A., Stone, T. W., et al. (2004). A method for the determination of D-kynurenine in biological tissues.

- Hassan, M., El-Beshbishy, M., Al-Ghamdi, S. S., et al. (2025). Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery, 20(9), 1209-1221.

- Fernando, D., Dimelow, R., Gorey, C., et al. (2022). Assessment of the safety, pharmacokinetics and pharmacodynamics of GSK3335065, an inhibitor of kynurenine monooxygenase, in a randomised placebo-controlled first-in-human study in healthy volunteers. British Journal of Clinical Pharmacology, 88(2), 865-870.

- Amaral, M., Levy, C., Heyes, D. J., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition.

- Zwilling, D., Huang, S. Y., Sathyasaikumar, K. V., et al. (2011).

- Zwilling, D., Huang, S. Y., Sathyasaikumar, K. V., et al. (2011).

- Turski, W. A., Nakamura, M., Todd, W. P., et al. (1988). Identification and quantification of kynurenic acid in human brain tissue. Brain Research, 454(1-2), 164-169.

- Umar, T., & Jahan, A. (2017). structure-based drug design of kynurenine 3-monooxygenase (kmo) inhibitors: use of theoretical tools. International Journal of Pharmaceutical Sciences and Research, 8(11), 4633-4641.

-

InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

- Çelikoğlu, E., & Yılmaz, H. (2023). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Clinics and Research in Hepatology and Gastroenterology, 47(4), 102107.

- Giorgini, F., Guidetti, P., Nguyen, Q., et al. (2005). A genomic screen in yeast implicates kynurenine 3-monooxygenase as a therapeutic target for Huntington's disease.

-

Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

- Phillips, R. S. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(1), 273.

-

Lim, S. Y. (n.d.). Pharmacokinetics/Pharmacodynamics. Lim Research Group - School of Pharmacy. Retrieved from [Link]

- Plager, J. E., & Langer, T. (2018). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. International Journal of Molecular Sciences, 19(6), 1693.

- Kumar, A., & Singh, A. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Der Pharma Chemica, 7(10), 323-331.

-

Angene International Limited. (n.d.). 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

- Gabrielsson, J., & Weiner, D. (2002). Pharmacokinetic/pharmacodynamic studies in drug product development. Journal of Pharmaceutical Sciences, 91(4), 851-862.

-

PubChem. (n.d.). 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

-

Lim, S. Y. (n.d.). Pharmacokinetics/Pharmacodynamics. Lim Research Group - School of Pharmacy. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management. Retrieved from [Link]

- Moura, A. F., & Pinto, M. M. (2002). Cyclopropane derivatives and their diverse biological activities. Current Organic Chemistry, 6(13), 1197-1224.

Sources

- 1. Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the safety, pharmacokinetics and pharmacodynamics of GSK3335065, an inhibitor of kynurenine monooxygenase, in a randomised placebo-controlled first-in-human study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structural basis of kynurenine 3-monooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 7. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. invivobiosystems.com [invivobiosystems.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. Identification and quantification of kynurenic acid in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic/pharmacodynamic studies in drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid: A Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of the Cyclopropane Motif in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is relentless. Among these, the cyclopropane ring has emerged as a powerful tool for drug designers.[1] Its rigid, three-dimensional structure can lock flexible molecules into bioactive conformations, thereby improving binding affinity and selectivity for their biological targets.[1] Furthermore, the cyclopropane moiety is often resistant to metabolic degradation, which can lead to an extended in vivo half-life and improved pharmacokinetic profiles.[1]

This guide focuses on the untapped potential of a specific cyclopropane-containing molecule: 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid . This compound possesses a unique combination of structural features—a rigid cyclopropane core, a potentially interactive 2-methoxyphenyl group, and a versatile carboxylic acid handle—that make it a compelling starting point for the development of new therapeutics across a range of disease areas. While direct biological data on this specific molecule is nascent, a strong scientific rationale for its exploration can be built upon the well-established activities of structurally related compounds. This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the potential applications, synthetic strategies, and key experimental workflows to unlock the therapeutic promise of this intriguing scaffold.

Potential Therapeutic Applications: A Landscape of Opportunity

The structural elements of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid suggest several promising avenues for medicinal chemistry exploration, primarily centered on neurological disorders and inflammation.

Modulation of Metabotropic Glutamate Receptors (mGluRs) for Neurological Disorders

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is modulated by metabotropic glutamate receptors (mGluRs).[2][3] The mGluR family is divided into three groups (I, II, and III), and their dysfunction has been implicated in a variety of CNS disorders, including anxiety, depression, schizophrenia, and Parkinson's disease.[2][3]

Notably, cyclopropane-containing amino acids, such as derivatives of 2-(carboxycyclopropyl)glycine (CCG), are well-established as potent and selective ligands for mGluRs.[4][5] The rigid cyclopropane ring in these compounds mimics the bound conformation of glutamate, allowing for specific interactions with the receptor's binding pocket.

It is therefore highly plausible that 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid could serve as a novel scaffold for mGluR modulators. The 2-methoxyphenyl group could engage in additional hydrophobic or hydrogen-bonding interactions within the receptor, potentially leading to enhanced potency or a unique selectivity profile. The development of antagonists or allosteric modulators for Group I mGluRs (mGluR1 and mGluR5) is a particularly active area of research for the treatment of various neurological and psychiatric conditions.[3][6]

Enzyme Inhibition: Targeting Inflammatory and Infectious Diseases

The cyclopropane carboxylic acid motif is also present in a number of known enzyme inhibitors.

-

Leukotriene C4 Synthase Inhibition: A patent by AstraZeneca describes a series of cyclopropane carboxylic acid derivatives as inhibitors of leukotriene C4 synthase, an enzyme involved in the production of inflammatory mediators.[7][8] These compounds have potential utility in the treatment of respiratory and inflammatory diseases such as asthma. The 2-methoxyphenyl group of our lead compound could be explored for its ability to occupy hydrophobic pockets in the enzyme's active site.

-

O-Acetylserine Sulfhydrylase (OASS) Inhibition: Research has shown that cyclopropane-containing molecules can act as inhibitors of OASS, an enzyme essential for cysteine biosynthesis in bacteria.[9] Targeting OASS has been proposed as a strategy to develop adjuvants for antibiotics, particularly for overcoming resistance. The unique substitution pattern of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid could be leveraged to design potent and selective inhibitors of bacterial OASS.

Synthetic Strategy and Derivatization for SAR Studies

A robust and flexible synthetic route is crucial for exploring the structure-activity relationships (SAR) of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. A plausible approach is outlined below.

Proposed Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

A potential synthetic pathway could involve the cyclopropanation of a suitable precursor followed by functional group manipulation.

Caption: Proposed synthetic pathway for 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid.

Workflow for SAR Library Generation

To explore the SAR, a library of analogs should be synthesized. The following workflow is recommended:

Caption: Workflow for generating and evaluating an analog library for SAR studies.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Materials:

-

2-Vinylanisole

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

-

Cyclopropanation:

-

To a solution of 2-vinylanisole (1.0 eq) in DCM, add a catalytic amount of rhodium(II) acetate dimer (0.01 eq).

-

Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture at room temperature over 2 hours.

-

Stir the reaction for an additional 12 hours at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain ethyl 1-(2-methoxyphenyl)cyclopropane-1-carboxylate.

-

-

Hydrolysis:

-

Dissolve the purified ester in a mixture of EtOH and 1M NaOH (aq).

-

Heat the mixture to reflux for 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the EtOH.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid.

-

Protocol 2: Primary Screening for mGluR5 Antagonist Activity (Calcium Mobilization Assay)

Materials:

-

HEK293 cells stably expressing human mGluR5 and a calcium-sensitive dye (e.g., Fluo-4)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compounds (dissolved in DMSO)

-

Glutamate (agonist)

-

A known mGluR5 antagonist (positive control, e.g., MPEP)

-

384-well microplates

Procedure:

-

Cell Plating:

-

Plate the mGluR5-expressing HEK293 cells in 384-well plates at a suitable density and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds and controls in assay buffer.

-

Add the diluted compounds to the cell plates and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Agonist Stimulation and Signal Detection:

-

Add a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC80) to all wells.

-

Immediately measure the fluorescence intensity using a plate reader capable of detecting calcium mobilization (e.g., FLIPR).

-

-

Data Analysis:

-

Calculate the percent inhibition of the glutamate response for each concentration of the test compound.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Physicochemical Properties and Data Summary

While experimental data is not yet available, the physicochemical properties of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid can be predicted to guide initial experimental design.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~192.21 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP | ~1.6-2.5 | Indicates a balance between aqueous solubility and membrane permeability. |

| pKa | ~4.5-5.0 | The carboxylic acid will be mostly ionized at physiological pH, which can influence solubility and receptor interactions. |

| Polar Surface Area | ~46.5 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

Note: Predicted values are estimates and should be confirmed experimentally.

Conclusion and Future Directions

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid represents a promising, yet underexplored, scaffold for medicinal chemistry. Based on strong analogies to known bioactive molecules, it holds significant potential for the development of novel therapeutics, particularly for neurological disorders and inflammatory conditions. The strategic incorporation of the 2-methoxyphenylcyclopropane motif offers a unique opportunity to achieve desirable potency, selectivity, and pharmacokinetic properties.

The synthetic and screening protocols outlined in this guide provide a clear roadmap for initiating the exploration of this compound and its analogs. Future work should focus on:

-

Confirmation of Predicted Biological Activity: Synthesizing the parent compound and testing it in a panel of relevant biological assays is the immediate next step.

-

Comprehensive SAR Studies: Elucidating the structure-activity relationships through systematic analog synthesis will be critical for lead optimization.

-

Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.

-

In Vivo Efficacy Studies: Ultimately, the therapeutic potential of optimized compounds must be validated in relevant animal models of disease.

By following a systematic and scientifically rigorous approach, the medicinal chemistry community can unlock the full therapeutic potential of this intriguing molecular architecture.

References

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Google Cloud.

- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central.

- Glutamate, metabotropic. (n.d.). PubMed Central.

- Investigational Studies on a Hit Compound Cyclopropane–Carboxylic Acid Derivative Targeting O-Acetylserine Sulfhydrylase as a Colistin Adjuvant. (2021). ACS Infectious Diseases.

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (n.d.). Google Patents.

- Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. (n.d.). NCBI.

- Metabotropic glutamate receptor ligands as potential therapeutics for addiction. (n.d.). PubMed Central.

- (1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid. (2024). Smolecule.

- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). ResearchGate.

- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease.

- (2-Methoxyphenyl)propanedial. (n.d.). PubChem.

- Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. (n.d.). PubMed.

- Novel agonists for metabotropic glutamate receptors: trans- and cis-2-(2-carboxy-3-methoxymethylcyclopropyl)glycine (trans- and cis-MCG-I). (n.d.). PubMed.

- 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid. (n.d.). ChemicalBook.

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (n.d.). Google Patents.

- 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. (n.d.). PubChem.

- Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1. (n.d.). NIH.

- Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats. (n.d.). PubMed Central.

- Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (n.d.). MDPI.

- Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2015). PubMed.

- Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. (n.d.). ResearchGate.

- Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. (n.d.). PubMed Central.

- 1-(2-Methoxyphenyl)piperazine. (n.d.). PubChem.

- Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. (n.d.). PubMed.

- Synthesis and anti-cancer biological evaluation of a novel protoapigenone analogue, WYC-241. (n.d.). PubMed Central.

- trans-2-(5-methoxy-2-methylphenyl)cyclopropane-1-carboxylic acid. (n.d.). MySkinRecipes.

- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). PubMed Central.

Sources

- 1. Buy 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol [smolecule.com]

- 2. (1R,2R)-N-(3-(4-[11C]Methoxyphenyl)-4-methylisothiazol-5-yl)-2-methylcyclopropane-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate, metabotropic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel agonists for metabotropic glutamate receptors: trans- and cis-2-(2-carboxy-3-methoxymethylcyclopropyl)glycine (trans- and cis-MCG-I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 9. Compound N-(2-methoxyphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide -... [chemdiv.com]